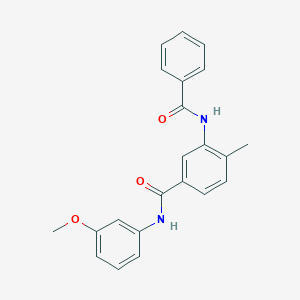![molecular formula C14H19NO3 B4536039 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid](/img/structure/B4536039.png)
5-oxo-5-[(4-propylphenyl)amino]pentanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions. For example, the synthesis of W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid is achieved through AlCl3-catalyzed Friedel–Crafts reaction, demonstrating the potential pathways for synthesizing complex organic compounds, including 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the single-crystal X-ray structure analysis provides detailed information on the stabilization of molecules through intra- and intermolecular hydrogen bonds, which is essential for understanding the molecular structure of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds can be elucidated through experiments such as FTIR spectroelectrochemistry. For example, the study on W(CO)5 complexes highlights the significant W–CO absorption band shifts during redox transformations, indicating the compound's reactivity and providing insights into the chemical properties of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).
Physical Properties Analysis
The physical properties such as thermal stability and absorption bands of similar compounds have been studied, with complexes showing sharp, intense absorption bands and thermal stability. These characteristics are crucial for understanding the physical properties of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, can be inferred from studies on similar compounds. The cyclic voltammetry and FTIR spectroelectrochemistry analyses provide valuable data on the redox behavior and spectroscopic changes of compounds, relevant to understanding the chemical properties of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid (Kowalski et al., 2009).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and resolution of amino acids similar to 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid have been studied, showcasing methods for preparing constituent amino acids in toxins, which could provide insights into synthesizing and resolving similar compounds (Shimohigashi, Lee, & Izumiya, 1976).
- The creation of W(CO)5 complexes of closely related compounds demonstrates the potential for developing IR-detectable metal–carbonyl tracers, indicating applications in labeling and detecting specific functions in biological systems (Kowalski et al., 2009).
Pharmacological Effects
- A study on R 68 070, a molecule combining thromboxane A2 synthetase inhibition with receptor blockade, shows significant in vivo pharmacological effects, suggesting that structurally similar compounds might also possess unique pharmacological properties beneficial for treating certain conditions (Clerck et al., 1989).
Biochemical Applications
- Investigations into the synthesis of 5-amino-4-oxopentanoic acid (a precursor in the biosynthesis of biologically active porphyrins) offer a methodological framework that could be applicable for synthesizing and studying 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid and its isotopomers (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Stability and Reactivity
- The modification of rabbit muscle pyruvate kinase by a related compound underscores the importance of understanding the reactivity of specific functional groups in biochemical pathways, which could inform the use of 5-oxo-5-[(4-propylphenyl)amino]pentanoic acid in similar contexts (Chalkley & Bloxham, 1976).
Propriétés
IUPAC Name |
5-oxo-5-(4-propylanilino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-4-11-7-9-12(10-8-11)15-13(16)5-3-6-14(17)18/h7-10H,2-6H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEKAMSOEINPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-[(4-propylphenyl)amino]pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-6-(4-methylphenyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4535967.png)

![ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4535983.png)
![4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4535991.png)

![N-{4-[2-(2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethoxy]phenyl}acetamide](/img/structure/B4535998.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4536019.png)
![3-(2-pyridinylmethyl)-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4536026.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4536031.png)

![3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4536044.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isobutylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4536055.png)